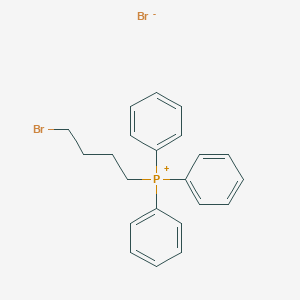

(4-Bromobutyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromobutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNCJGRAMGIRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370017 | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-63-3 | |

| Record name | 7333-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Organic Chemist's Workhorse: A Technical Guide to (4-Bromobutyl)triphenylphosphonium Bromide

For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical determinant of synthetic success. Among the vast arsenal of compounds available to the modern organic chemist, phosphonium salts hold a place of distinction, particularly as precursors to the indispensable Wittig reagents. This guide provides an in-depth technical overview of (4-Bromobutyl)triphenylphosphonium bromide, a versatile and highly valuable reagent in the synthesis of complex organic molecules, including those with significant therapeutic potential.

Core Identity and Physicochemical Properties

This compound is a quaternary phosphonium salt that serves as a key building block in a variety of organic transformations. Its utility is rooted in its bifunctional nature, possessing both a stable triphenylphosphonium cation and a reactive bromobutyl chain.

CAS Number: 7333-63-3[1][2][3]

Physicochemical Data Table

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₃Br₂P | [2][3] |

| Molecular Weight | 478.20 g/mol | [1][3] |

| Appearance | White to pale cream crystalline powder | [4] |

| Melting Point | 210-213 °C (lit.) | [1][5] |

| Solubility | Soluble in polar organic solvents. | |

| SMILES String | C1=CC=C(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1][2] |

| InChI Key | BJDNCJGRAMGIRU-UHFFFAOYSA-M | [1][2] |

The Synthetic Powerhouse: Applications in Organic Chemistry

The primary application of this compound lies in its role as a precursor to a phosphorus ylide, the key reactant in the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control. The four-carbon chain of this specific phosphonium salt allows for the introduction of a C4-unit, which can be further functionalized, making it a valuable tool in the synthesis of complex molecular architectures.

Beyond the Wittig reaction, this reagent is also implicated in a range of other important transformations, including:

-

Azidification Reactions: The bromide can be displaced by an azide nucleophile, introducing a versatile functional group for click chemistry or reduction to an amine.[5]

-

C-H Activation and Cyclization: It can participate in reactions leading to the formation of cyclic structures, including eight-membered rings.[5]

-

Coupling Reactions: The phosphonium salt can be employed in various coupling methodologies to construct larger, more complex molecules.[5]

Logical Workflow: From Phosphonium Salt to Alkene

The transformation of this compound into a functionalized alkene via the Wittig reaction follows a well-established and logical sequence. This workflow is a testament to the self-validating nature of this synthetic protocol, where each step sets the stage for the next with high predictability.

Caption: General workflow for the Wittig reaction starting from the phosphonium salt.

Field-Proven Insights: Application in the Synthesis of Prostaglandin Analogs

The strategic importance of this compound and its analogs is underscored by their application in the synthesis of medicinally relevant molecules. Prostaglandins and their analogs are a class of lipid compounds with a wide range of physiological effects, making them valuable therapeutic agents for conditions such as glaucoma, ulcers, and for inducing labor.[6]

A key step in the synthesis of many prostaglandin analogs involves the introduction of the "alpha-chain" onto the cyclopentanone core. This is often achieved via a Wittig reaction. For instance, in the synthesis of certain prostaglandin derivatives, a phosphonium salt like (4-carboxybutyl)triphenylphosphonium bromide is used to generate the corresponding ylide. This ylide then reacts with a lactol intermediate to form the desired prostaglandin structure with the correct stereochemistry.

Experimental Protocol: Synthesis of a Prostaglandin α-Chain via Wittig Reaction

This protocol describes the in-situ generation of the phosphorus ylide from a phosphonium salt and its subsequent reaction with a lactol intermediate.

Materials:

-

(4-Carboxybutyl)triphenylphosphonium bromide (or a similar functionalized phosphonium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium tert-butoxide (t-BuOK)

-

Corey Lactol intermediate

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (2.0 equivalents) in anhydrous THF to the stirred suspension. The appearance of a characteristic orange-red color indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30-60 minutes.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve the Corey lactol intermediate (1.0 equivalent) in anhydrous THF.

-

Cool the lactol solution to -20 °C using a suitable cooling bath.

-

Slowly add the pre-formed ylide solution to the lactol solution via a cannula.

-

Allow the reaction mixture to stir at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired prostaglandin analog.

-

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Caption: Simplified mechanism of the Wittig reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (e.g., N95), eye shields, and gloves when handling this compound.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its primary role as a precursor in the Wittig reaction enables the reliable formation of carbon-carbon double bonds, a critical transformation in the construction of natural products and pharmaceutically active compounds. The ability to introduce a functionalizable four-carbon chain makes it a strategic choice for synthetic chemists aiming to build molecular complexity. A thorough understanding of its properties, applications, and handling is essential for any researcher or drug development professional seeking to leverage its synthetic potential.

References

-

This compound. PubChem. [Link]

- Process for the synthesis of prostaglandin derivatives.

-

A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine. [Link]

-

Prostaglandins. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]

- 4. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physical and chemical properties of (4-Bromobutyl)triphenylphosphonium bromide

An In-depth Technical Guide to (4-Bromobutyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Primarily recognized for its role in the Wittig reaction to synthesize alkenes, it also functions as an alkylation agent and a phase-transfer catalyst.[1] Its bifunctional nature, possessing both a phosphonium salt and a terminal bromide, allows for versatile applications in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and essential safety and handling information, intended to support professionals in research and drug development.

Chemical Identity and Structure

This compound is characterized by a triphenylphosphine group attached to a four-carbon chain, which is terminated by a bromine atom. The positive charge on the phosphorus atom is balanced by a bromide counter-ion.

-

IUPAC Name: (4-bromobutyl)triphenylphosphanium bromide[2]

Physicochemical and Spectroscopic Properties

The utility of this compound in various synthetic applications is governed by its distinct physical and chemical properties. It is typically a white to off-white crystalline solid that is sensitive to air and moisture.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 478.20 g/mol | [3][4][6] |

| Appearance | White to pale cream crystals or powder | [1][2][7] |

| Melting Point | 202.5 - 213 °C | [2][3][7][8] |

| Solubility | Most effective in polar organic solvents (e.g., DMSO, DMF); slightly soluble in water. | [1] |

| Stability | Stable under recommended storage conditions; hygroscopic and sensitive to air and moisture. | [1][8][9] |

Spectroscopic Characterization

The structure of this compound is routinely confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to verify the molecular structure. The ¹H NMR spectrum would characteristically show signals for the aromatic protons of the three phenyl groups and distinct multiplets for the four methylene groups of the butyl chain. Spectra for this compound are available in public databases for reference.[10][11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include those corresponding to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation, [(C₆H₅)₃P(CH₂)₄Br]⁺.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two key functional components: the phosphonium salt and the terminal alkyl bromide.

The Wittig Reagent Precursor

The most prominent application of this compound is as a precursor to a phosphorus ylide for the Wittig reaction, a premier method for alkene synthesis.[13][14][15] The reaction involves the coupling of the ylide with an aldehyde or ketone.[16] This method is highly valued because the position of the newly formed double bond is absolutely fixed, avoiding the isomeric mixtures common in other elimination reactions.[14]

Mechanism of the Wittig Reaction:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride) to form a highly nucleophilic phosphorus ylide.[13][15][17]

-

Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[15][16] This step forms a dipolar betaine intermediate.[14]

-

Oxaphosphetane Formation: The betaine intermediate rapidly collapses to form a strained four-membered ring structure called an oxaphosphetane.[14][16]

-

Alkene Formation: The oxaphosphetane decomposes, breaking the C-P and C-O bonds and forming a stable P=O double bond in the triphenylphosphine oxide byproduct and a C=C double bond, yielding the desired alkene.[13][15]

Caption: The Wittig reaction converts carbonyls to alkenes via a phosphorus ylide.

Alkylation and Phase-Transfer Catalysis

Beyond its use in olefination, this compound serves as a versatile reagent in other synthetic contexts.[1]

-

Alkylation Agent: The terminal bromo- group can participate in nucleophilic substitution reactions, allowing for the introduction of a four-carbon phosphonium-terminated tether onto various substrates.

-

Phase-Transfer Catalyst: Like other quaternary phosphonium salts, it can act as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1]

It is also a reactant in azidification, C-H activation, 1,3-dipolar cycloadditions, and various coupling reactions.[18]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Synthesis of this compound

This procedure is based on the typical synthesis of phosphonium salts from an alkyl halide and triphenylphosphine.[19]

Caption: Synthesis of the target phosphonium salt via nucleophilic substitution.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and purged with an inert gas like nitrogen.

-

Reagents: To the flask, add triphenylphosphine (1.0 eq.) and a suitable solvent such as toluene or acetonitrile.

-

Addition: Add 1,4-dibromobutane (a slight excess, e.g., 1.1-1.2 eq.) to the stirred solution. Using an excess of the dibromide minimizes the formation of the bis-phosphonium salt.

-

Reaction: Heat the mixture to reflux and maintain for 16-24 hours.[19] The product will often precipitate from the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. If precipitation is incomplete, the addition of a less polar solvent like diethyl ether can be used to induce further precipitation.[19]

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with diethyl ether or another suitable solvent to remove unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

General Protocol for a Wittig Reaction

This protocol outlines the general steps for using the phosphonium salt to synthesize an alkene.

-

Ylide Generation:

-

Suspend this compound (1.0 eq.) in a dry, aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension in an ice bath (0 °C) or dry ice/acetone bath (-78 °C).

-

Slowly add a strong base (e.g., n-BuLi, NaH, KHMDS) (1.0 eq.). The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red). Stir for 30-60 minutes.

-

-

Reaction with Carbonyl:

-

Dissolve the aldehyde or ketone (0.9-1.0 eq.) in the same dry solvent.

-

Slowly add the carbonyl solution to the ylide mixture at the reduced temperature.

-

Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure. The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct.

-

Purify the alkene using flash column chromatography. The less polar alkene will typically elute before the more polar triphenylphosphine oxide.[13]

-

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

-

Hazard Identification: this compound is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9][20]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][7] When handling the powder, a dust mask or respirator is recommended to avoid inhalation.[3][9]

-

Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and breathing dust.[8][9] Avoid all contact with skin, eyes, and clothing.[9]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9] The compound is hygroscopic and sensitive to air and moisture; therefore, it should be kept in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[1][8][9]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and versatile tool for the construction of carbon-carbon double bonds and other molecular modifications. Its predictable reactivity, particularly in the Wittig reaction, makes it indispensable in academic research and the pharmaceutical industry. A thorough understanding of its properties, combined with adherence to strict safety and handling protocols, enables its effective and safe utilization in the synthesis of novel compounds and active pharmaceutical ingredients.

References

- (4-Bromobutyl)

- (4-BROMOBUTYL)

- This compound, 98% 50 g. Thermo Fisher Scientific.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Synthesis of (4-phenylbutyl)triphenylphosphonium bromide. PrepChem.com.

- (4-Bromobutyl)triphenylphosphonium 98 7333-63-3. Sigma-Aldrich.

- This compound 98%. Sigma-Aldrich.

- This compound, CAS No. 7333-63-3. iChemical.

- This compound 98%. Sigma-Aldrich.

- This compound - Optional[1H NMR] - Spectrum. SpectraBase.

- (4-Bromobutyl)triphenylphosphonium 98 7333-63-3. Sigma-Aldrich.

- This compound(7333-63-3) 1H NMR spectrum. ChemicalBook.

- This compound. SpectraBase.

- This compound | CAS 7333-63-3. Santa Cruz Biotechnology.

- The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis.

- Wittig Reaction. Chemistry LibreTexts.

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

- Wittig Reaction: Mechanism and Examples. NROChemistry.

- The Wittig Reaction. Chemistry LibreTexts.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- (4-Bromobutyl)triphenylphosphonium 98 7333-63-3. Sigma-Aldrich.

- CAS No. 7333-63-3, this compound. 001CHEMICAL.

Sources

- 1. This compound-98% - Top Quality at Attractive Prices [forecastchemicals.com]

- 2. This compound, 98% 50 g | Request for Quote [thermofisher.com]

- 3. 丁基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 001chemical.com [001chemical.com]

- 6. 丁基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.es [fishersci.es]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(7333-63-3) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 18. 丁基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 19. prepchem.com [prepchem.com]

- 20. This compound, CAS No. 7333-63-3 - iChemical [ichemical.com]

An In-Depth Technical Guide to the Synthesis of (4-Bromobutyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-bromobutyl)triphenylphosphonium bromide, a versatile Wittig reagent precursor. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying chemical principles, provides a detailed and validated experimental protocol, and explores the compound's applications in organic synthesis.

Introduction: The Significance of Phosphonium Salts in Modern Synthesis

Phosphonium salts are a cornerstone of modern organic chemistry, most notably for their role as precursors to phosphorus ylides, the key components in the Nobel Prize-winning Wittig reaction.[1] This reaction offers a powerful and reliable method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and natural products.[2]

This compound is a particularly useful bifunctional reagent. It possesses both the triphenylphosphonium moiety, ready for ylide generation, and a terminal bromoalkyl chain, which can participate in subsequent nucleophilic substitution reactions. This dual reactivity makes it a valuable building block for the synthesis of a variety of complex structures, including cyclic compounds and functionalized polymers.[3]

The Core of the Reaction: Mechanistic Insights

The synthesis of this compound from triphenylphosphine and 1,4-dibromobutane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

The SN2 Pathway: A Step-by-Step Analysis

In this reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile. Its lone pair of electrons attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, which is bonded to a bromine atom. The choice of a primary alkyl halide is crucial, as SN2 reactions are most efficient with unhindered substrates.[1]

The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (a bromide ion). This concerted mechanism, where the new phosphorus-carbon bond forms simultaneously as the carbon-bromine bond breaks, leads to the formation of the desired phosphonium salt.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and a thorough understanding of the process.

Reactant and Solvent Specifications

| Compound | Molecular Weight ( g/mol ) | Molar Equivalence | Quantity | Notes |

| Triphenylphosphine | 262.29 | 1.0 | 26.23 g | Should be a high-purity reagent. |

| 1,4-Dibromobutane | 215.90 | 1.1 | 23.75 g (13.1 mL) | An excess is used to ensure complete reaction of the triphenylphosphine. |

| Toluene | - | - | 200 mL | Anhydrous grade is recommended to prevent side reactions. |

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.23 g, 0.10 mol).

-

Solvent Addition : Add 200 mL of anhydrous toluene to the flask. Stir the mixture until the triphenylphosphine is completely dissolved.

-

Reactant Addition : Slowly add 1,4-dibromobutane (23.75 g, 0.11 mol) to the stirred solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 111°C) under a nitrogen atmosphere. Maintain the reflux for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation : After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the collected solid thoroughly with two 50 mL portions of diethyl ether to remove any unreacted 1,4-dibromobutane and other impurities.

-

Drying : Dry the purified product in a vacuum oven at 50-60°C for at least 12 hours to remove any residual solvent.

Rationale for Experimental Choices

-

Excess 1,4-dibromobutane : Using a slight excess of the alkyl halide helps to drive the reaction to completion and ensures that all of the more valuable triphenylphosphine is consumed.

-

Anhydrous Toluene : The use of an anhydrous solvent is important to prevent the hydrolysis of the phosphonium salt and potential side reactions with any trace amounts of water.

-

Nitrogen Atmosphere : Performing the reaction under an inert atmosphere of nitrogen prevents the oxidation of triphenylphosphine to triphenylphosphine oxide, a common side product.

-

Reflux Conditions : Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Diethyl Ether Wash : Diethyl ether is a good solvent for the starting materials and non-polar impurities, but the ionic phosphonium salt product is insoluble in it. This allows for effective purification of the product.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

1H NMR (Proton Nuclear Magnetic Resonance) : The 1H NMR spectrum provides detailed information about the structure of the molecule. The characteristic signals for this compound in CDCl3 are expected in the following regions:

-

7.7-7.9 ppm : A multiplet corresponding to the 15 aromatic protons of the three phenyl groups.

-

3.6-3.8 ppm : A multiplet corresponding to the two protons of the methylene group attached to the phosphorus atom.

-

3.4-3.6 ppm : A triplet corresponding to the two protons of the methylene group attached to the bromine atom.

-

1.9-2.2 ppm : Two multiplets corresponding to the four protons of the two central methylene groups of the butyl chain.

-

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance) : The 13C NMR spectrum provides information about the carbon framework of the molecule.

Physical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Melting Point | 210-213 °C (literature value)[4] |

| Molecular Formula | C22H23Br2P |

| Molecular Weight | 478.20 g/mol [4] |

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Triphenylphosphine : May cause skin and eye irritation. It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1,4-Dibromobutane : Is a toxic and corrosive substance.[4] It can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[4] Always handle this reagent in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toluene : Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

Precursor to Wittig Reagents for Cyclization Reactions

The primary application of this phosphonium salt is as a precursor to the corresponding phosphorus ylide. Treatment with a strong base, such as n-butyllithium or sodium hydride, generates the ylide, which can then react with a wide range of aldehydes and ketones. The presence of the terminal bromide allows for subsequent intramolecular reactions, making it a valuable tool for the synthesis of cyclic compounds.

Synthesis of Functionalized Polymers

The phosphonium salt can be used in polymerization reactions to introduce phosphonium groups into the polymer backbone.[3] These functionalities can impart unique properties to the resulting materials, such as increased flame retardancy, enhanced conductivity, or antimicrobial activity.[3]

Conclusion

The synthesis of this compound from triphenylphosphine and 1,4-dibromobutane is a straightforward and efficient process that provides access to a highly versatile synthetic building block. A thorough understanding of the underlying SN2 mechanism, coupled with a well-defined experimental protocol and strict adherence to safety procedures, enables the reliable production of this valuable reagent. Its bifunctional nature opens up a wide range of possibilities for the synthesis of complex organic molecules and functional materials, making it an indispensable tool for researchers and scientists in the field of drug development and beyond.

References

-

Organic Syntheses. Procedure for the preparation of a phosphonium salt. [Link]

-

PrepChem. Synthesis of (4-phenylbutyl)triphenylphosphonium bromide. [Link]

- Google Patents. Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide.

-

Inno Pharmchem. Unlocking Material Science Potential: The Role of this compound. [Link]

-

Inno Pharmchem. Mastering Wittig Reagents: The Significance of (4-Carboxybutyl)triphenylphosphonium Bromide. [Link]

-

Organic Syntheses. VINYL TRIPHENYLPHOSPHONIUM BROMIDE. [Link]

-

BDMAEE. the role of triphenylphosphine in wittig reaction synthesis. [Link]

-

Lumen Learning. The Wittig reaction. [Link]

- Google Patents. Synthetic method for butyltriphenylphosphonium bromide.

-

ResearchGate. How to recrystallize phosphonium salt?. [Link]

-

Canadian Journal of Chemistry. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]

-

YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]

-

ResearchGate. Scheme 2. Known role of Bu4NBr in cyclic carbonate synthesis. [Link]

-

Royal Society of Chemistry. MOF-5/n-Bu4NBr: an efficient catalyst system for the synthesis of cyclic carbonates from epoxides and CO2 under mild conditions. [Link]

- Google Patents. Crystallization refining method of tetrabutylammonium bromide.

-

ResearchGate. Crystal structure of (3,4-dimethoxybenzyl)triphenylphosphonium bromide ethanol solvate, C29H32BrO3P. [Link]

-

Taylor & Francis Online. Functionalized Phosphonium Ionic Liquids: Synthesis and Application. [Link]

-

ScholarWorks@GVSU. Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. [Link]

-

ACS Publications. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. [Link]

-

ACS Publications. Phosphonium Salt-Promoted C2–H Functionalization of Heterocyclic N-Oxides. [Link]

-

Nottingham ePrints. Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. [Link]

-

YouTube. making phosphonium salts. [Link]

-

YouTube. Recrystallization. [Link]

-

YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

- Google Patents.

Sources

Safety, handling, and storage of (4-Bromobutyl)triphenylphosphonium bromide

An In-Depth Technical Guide to the Safe Handling and Storage of (4-Bromobutyl)triphenylphosphonium bromide

This guide provides comprehensive safety, handling, and storage protocols for this compound (CAS No. 7333-63-3), a key reagent in various synthetic organic chemistry applications, including the formation of C-C bonds through Wittig reactions.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.

Compound Profile and Hazard Identification

This compound is a solid, white to off-white powder.[3] A thorough understanding of its chemical and physical properties is the foundation of its safe handling.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 7333-63-3 | [1][4] |

| Molecular Formula | C22H23Br2P | [4][5] |

| Molecular Weight | 478.22 g/mol | [4] |

| Appearance | White to off-white solid powder | [1][6] |

| Melting Point | 210-213 °C (lit.) | [1][5][6] |

| Key Characteristic | Hygroscopic | [4][6][7] |

GHS Hazard Classification and Precautionary Statements

This compound is classified under the Globally Harmonized System (GHS) and requires specific precautionary measures.

-

Hazard Statements:

The primary hazards associated with this reagent are irritation to the skin, eyes, and respiratory system.[4][5] These effects are typical for many phosphonium salts and are a direct result of their chemical reactivity and fine particulate nature, which can lead to localized irritation upon contact with mucous membranes.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and proper use of PPE are paramount. The following recommendations constitute a minimum standard for handling this compound.

-

Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's 29 CFR 1910.133 are mandatory.[4][8] Standard safety glasses do not provide a sufficient seal against fine powders.

-

Hand Protection: Use chemically resistant, impervious gloves such as nitrile or fluorinated rubber.[9] Gloves must be inspected for integrity before each use and disposed of after handling the reagent.[10] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[10]

-

Respiratory Protection: For routine handling in a well-ventilated area, a dust mask (e.g., N95 type) is recommended to prevent inhalation of the powder.[1] In cases of large-scale handling or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][7]

-

Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[4][7]

Caption: Recommended Storage Protocol.

Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is crucial.

First Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS). [6]* Inhalation: If inhaled, move the person to fresh air. [4][6]If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [4][6]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. [4][6]If skin irritation persists, consult a physician. [4]* Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. [4][6]Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention. [4][6]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. [6]Evacuate personnel to safe areas and ensure adequate ventilation. Avoid breathing dust. [6]* Containment and Cleaning: Pick up and arrange disposal without creating dust. [6]Sweep up the spilled solid and shovel it into a suitable, closed container for disposal. [6]Do not let the product enter drains. [6]

Disposal Considerations

Dispose of the material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

Conclusion

This compound is a valuable synthetic tool. Its safe and effective use hinges on a comprehensive understanding of its hazards and the implementation of rigorous handling and storage protocols. By integrating the principles of hazard identification, appropriate PPE, engineering controls, and emergency preparedness into all workflows, researchers can minimize risks and ensure the integrity of this important reagent.

References

-

This compound, CAS No. 7333-63-3. iChemical. [Link]

-

CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. Regulations.gov. [Link]

-

How to Store Reagents. University of Rochester Department of Chemistry. [Link]

-

Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]

-

(4-Carboxybutyl)triphenylphosphonium bromide. PubChem. [Link]

-

Different Drug Storage Conditions. (2024). Pharmaceutical labeling machine manufacturer from China. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. [Link]

-

Storage of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

-

CAS#:7333-63-3 | (4-Bromobutyl)(triphenyl)phosphonium bromide. Chemsrc. [Link]

Sources

- 1. 丁基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 7333-63-3 [m.chemicalbook.com]

- 4. fishersci.es [fishersci.es]

- 5. This compound, CAS No. 7333-63-3 - iChemical [ichemical.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (4-Bromobutyl)triphenylphosphonium bromide in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of (4-Bromobutyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical guidance on solvent selection, and provides detailed protocols for empirical solubility determination.

Executive Summary

This compound is a quaternary phosphonium salt widely utilized in various chemical transformations, including the synthesis of Wittig reagents and as a phase-transfer catalyst.[1] Its efficacy in these applications is critically dependent on its solubility in the reaction medium. This guide elucidates the solubility profile of this compound, moving beyond simple qualitative descriptors to provide a deeper understanding of its behavior in a range of common laboratory solvents. The core principle of "like dissolves like" serves as a foundational concept, where the polar, ionic nature of the phosphonium salt dictates its preference for polar solvents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a compound is paramount to predicting its solubility.

| Property | Value | Source(s) |

| CAS Number | 7333-63-3 | [2] |

| Molecular Formula | C₂₂H₂₃Br₂P | [2] |

| Molecular Weight | 478.20 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 210-213 °C (lit.) |

The high melting point and crystalline nature of this compound are indicative of strong intermolecular forces within its crystal lattice, primarily ionic interactions between the phosphonium cation and the bromide anion. Overcoming these forces is a key factor in the dissolution process.

Theoretical Framework of Solubility

The dissolution of a salt like this compound is governed by the thermodynamics of the process, specifically the Gibbs free energy of solution (ΔGsolv). This is influenced by the enthalpy of solution (ΔHsolv) and the entropy of solution (ΔSsolv). A spontaneous dissolution process (negative ΔGsolv) occurs when the energy released from the interaction between the ions and the solvent molecules (solvation energy) compensates for the energy required to break the crystal lattice and the solvent-solvent interactions.[3]

The solubility is dictated by several interrelated factors:

-

Solute-Solvent Interactions: The primary driving force for the dissolution of an ionic compound is the interaction between its ions and the solvent molecules. Polar solvents with high dielectric constants are effective at shielding the positive and negative charges of the ions, thus reducing the electrostatic attraction between them and favoring dissolution.

-

Solvent Polarity: Polar solvents can be further categorized into protic and aprotic.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[4] They are particularly effective at solvating anions (like Br⁻) through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[4][5] They are efficient at solvating cations through dipole-ion interactions.

-

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding plays a crucial role. For phosphonium salts, the anion (Br⁻) can accept hydrogen bonds from protic solvents. The phosphonium cation itself can have weak C-H···anion hydrogen bonding interactions.[6][7]

The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Qualitative and Semi-Quantitative Solubility Profile

Based on available data and general principles for phosphonium salts, the following table summarizes the expected solubility of this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |

| Water (H₂O) | Polar Protic | Slightly Soluble | The high polarity and hydrogen bonding ability of water can solvate both the cation and anion. However, the large, nonpolar triphenylphosphine and butyl groups can limit extensive solubility. Reports indicate it is "slightly soluble in water".[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent, excellent at solvating cations. It is reported to be soluble in DMSO.[1] A related compound shows a solubility of approximately 5 mg/mL in DMSO.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the phosphonium cation. It is reported to be soluble in DMF.[1] A related compound shows a solubility of approximately 5 mg/mL in DMF.[8] |

| Methanol (CH₃OH) | Polar Protic | Soluble | As a polar protic solvent, methanol can solvate both the cation and the bromide anion effectively. Sterically hindered phosphonium salts are generally soluble in methanol.[9] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for phosphonium salts.[9] A related compound has a solubility of approximately 1 mg/mL in ethanol.[8] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | A polar aprotic solvent that is generally a good solvent for phosphonium salts.[9] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | A polar aprotic solvent often used in reactions involving phosphonium salts.[9] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A common polar aprotic solvent for many organic salts. Phosphonium salts are generally soluble in dichloromethane.[9] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a good solvent for phosphonium salts.[9] |

| Tetrahydrofuran (THF) | Borderline Polar Aprotic | Sparingly Soluble to Insoluble | THF has a lower polarity compared to the other polar aprotic solvents listed. While it can dissolve many organic compounds, its ability to solvate ionic species is limited. |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar | Insoluble | A nonpolar solvent with a very low dielectric constant, incapable of effectively solvating the ions of the phosphonium salt. Phosphonium salts are generally insoluble in diethyl ether.[9] |

| Hexane/Petroleum Ether | Nonpolar | Insoluble | Nonpolar aliphatic hydrocarbons are poor solvents for ionic compounds due to the lack of favorable solute-solvent interactions. Phosphonium salts are generally insoluble in petroleum ether.[9] |

Experimental Determination of Solubility: A Self-Validating Approach

To ensure the highest degree of accuracy for specific laboratory conditions, direct experimental determination of solubility is recommended.

Qualitative Solubility Determination

This rapid method provides a binary "soluble" or "insoluble" assessment and is useful for initial solvent screening.

Protocol:

-

Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds at room temperature.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Insoluble: The solid remains undissolved.

-

-

Incremental Solvent Addition: If the solid does not dissolve, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total of 3 mL. If the solid has not dissolved, it is considered insoluble or sparingly soluble in that solvent under these conditions.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides an approximate solubility value.

Protocol:

-

Sample Preparation: Accurately weigh a known mass of this compound (e.g., 100 mg) into a vial with a magnetic stir bar.

-

Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Iteration:

-

If the solid has completely dissolved, add another known mass of the solute and repeat the equilibration.

-

If solid remains, carefully add small, known volumes of the solvent until the solid just dissolves.

-

-

Calculation: Calculate the solubility based on the total mass of the solute and the total volume of the solvent required for complete dissolution. Express the result in mg/mL or g/100mL.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent and the experimental workflow for determining solubility.

Caption: A flowchart for solvent selection and solubility testing.

Logical Framework for Solubility Prediction

The prediction of solubility can be conceptualized as a balance between the energetic cost of breaking the solute and solvent interactions and the energetic gain from forming new solute-solvent interactions.

Caption: Energetic factors influencing the dissolution process.

Conclusion

This compound exhibits solubility characteristics typical of a quaternary phosphonium salt: good solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar solvents. For routine synthetic applications, solvents such as DMF, DMSO, acetonitrile, and alcohols are excellent choices. When precise solubility data is required for applications such as crystallography or quantitative analysis, the experimental protocols provided in this guide should be employed. This document serves as a foundational resource, combining theoretical principles with practical, verifiable methodologies to aid the modern researcher.

References

- This compound-98% - Top Quality at Attractive Prices. (n.d.).

- This compound, 98% 50 g - Thermo Fisher Scientific. (n.d.).

- This compound 98% - Sigma-Aldrich. (n.d.).

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. Retrieved January 12, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 12, 2026, from [Link]

-

Thermodynamics of Salt Dissolution. (n.d.). WebAssign. Retrieved January 12, 2026, from [Link]

-

Mayr, H., Ammer, J., Nolte, C., et al. (2013). Ion-Pairing of Phosphonium Salts in Solution: C–H···Halogen and C–H···π Hydrogen Bonds. Chemistry – A European Journal. Retrieved January 12, 2026, from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound-98% - Top Quality at Attractive Prices [forecastchemicals.com]

- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. webassign.net [webassign.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. | Semantic Scholar [semanticscholar.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Mechanistic Formation of (4-Bromobutyl)triphenylphosphonium Bromide: Principles and Practice

This technical guide provides an in-depth exploration of the synthesis and mechanism of formation for (4-bromobutyl)triphenylphosphonium bromide, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the fundamental principles governing the reaction, offers practical insights into experimental design, and contextualizes the compound's utility.

Introduction: The Significance of Phosphonium Salts

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. Their primary importance in modern organic synthesis lies in their role as stable, isolable precursors to phosphorus ylides, the critical reagents in the Wittig reaction.[1][2] The Wittig reaction is a cornerstone of synthetic chemistry, offering a reliable and highly specific method for constructing carbon-carbon double bonds from aldehydes and ketones.[3][4]

This compound, in particular, is a valuable bifunctional reagent. It contains both the triphenylphosphonium moiety, ready for ylide generation, and a terminal bromoalkyl chain, which can participate in a variety of subsequent chemical transformations. This dual functionality makes it a versatile building block in the synthesis of complex molecules and is used in reactions such as azidification, coupling reactions, and the synthesis of labeled compounds.[5] Understanding its formation is therefore crucial for its effective application.

The Core Mechanism: A Nucleophilic Substitution Approach

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7] This process involves the reaction between a nucleophile, triphenylphosphine (PPh₃), and a primary alkyl halide electrophile, 1,4-dibromobutane.

The Role of the Reactants

-

Triphenylphosphine (PPh₃) - The Nucleophile: Triphenylphosphine is an excellent nucleophile for Sₙ2 reactions.[4][7] The phosphorus atom possesses a lone pair of electrons and, being a larger atom than nitrogen, exhibits high polarizability.[6] This makes its electron cloud easily deformable, facilitating effective orbital overlap with the electrophilic carbon center during the substitution reaction. While the three phenyl groups are sterically demanding, the pyramidal geometry of PPh₃ ensures the lone pair remains accessible for nucleophilic attack.[8]

-

1,4-Dibromobutane - The Electrophile: As a primary alkyl halide, 1,4-dibromobutane is an ideal substrate for Sₙ2 reactions.[4][6] The carbon atoms bonded to the bromine atoms are electrophilic due to the electronegativity of bromine and are sterically unhindered, allowing for facile backside attack by the nucleophile.[9]

The Sₙ2 Pathway: A Concerted Process

The Sₙ2 mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[4]

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks one of the terminal electrophilic carbon atoms of 1,4-dibromobutane.[10]

-

Transition State: A five-coordinate transition state is formed where the phosphorus atom begins to form a new P-C bond while the C-Br bond is simultaneously weakened.

-

Inversion and Displacement: The C-Br bond breaks, displacing a bromide ion as the leaving group.[6] The reaction results in the formation of a new, stable phosphorus-carbon bond, yielding the (4-bromobutyl)triphenylphosphonium cation with the displaced bromide ion as the counter-ion.[6][10]

The overall reaction is the quaternization of triphenylphosphine.[8][11]

Figure 1: The Sₙ2 mechanism for the formation of this compound.

Controlling Selectivity: Mono- vs. Di-substitution

A critical experimental consideration is the inherent bifunctionality of 1,4-dibromobutane. A potential side reaction is the subsequent attack of a second molecule of triphenylphosphine on the other end of the newly formed phosphonium salt, leading to the formation of 1,4-bis(triphenylphosphonium)butane dibromide. To favor the desired mono-phosphonium salt, the reaction stoichiometry must be carefully controlled. Typically, using a molar excess of 1,4-dibromobutane ensures that triphenylphosphine is the limiting reagent, thereby minimizing the probability of a second substitution event.

Experimental Protocol and Practical Considerations

The synthesis of phosphonium salts is generally a clean, high-yielding, and straightforward procedure.[6] The following protocol is a representative example, validated by common laboratory practices.

Step-by-Step Methodology

-

Reactant Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1 molar equivalent) in an appropriate solvent (e.g., toluene, acetonitrile, or methanol).[6]

-

Addition of Electrophile: Add 1,4-dibromobutane (typically 1 to 1.2 molar equivalents to favor mono-substitution) to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically ranging from 3 to 24 hours). The progress can be monitored by techniques like TLC or ³¹P NMR spectroscopy if available.[12][13]

-

Product Precipitation: As the reaction progresses, the ionic phosphonium salt product, being insoluble in non-polar solvents like toluene, will often precipitate from the reaction mixture as a white solid.[6] This precipitation helps drive the reaction to completion according to Le Châtelier's principle.

-

Isolation: After cooling the mixture to room temperature, the solid product is isolated by suction filtration.

-

Purification: The crude product is washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials and soluble impurities.[14] If necessary, the salt can be further purified by recrystallization.

Causality of Experimental Choices

-

Solvent Selection: The choice of solvent is pivotal.

-

Non-polar solvents (Toluene, Benzene): These are often preferred because the starting materials are soluble, while the ionic product is not. This leads to easy isolation of a relatively pure product via precipitation.[6]

-

Polar Aprotic Solvents (Acetonitrile, DMF): These solvents are excellent for Sₙ2 reactions as they effectively solvate the developing phosphonium cation but do not strongly solvate the nucleophile, thus accelerating the reaction rate.[15][16] However, the product may remain in solution, requiring removal of the solvent and subsequent purification steps.

-

Polar Protic Solvents (Ethanol, Methanol): These can also be used and may facilitate the reaction, though product isolation might involve crystallization by cooling or adding a co-solvent.[17]

-

-

Temperature: Heating is necessary to overcome the activation energy of the reaction. Primary alkyl halides can be slow to react, and refluxing ensures a reasonable reaction rate.[18]

Quantitative Data Summary

The efficiency of the synthesis can be influenced by the specific conditions employed. The table below summarizes representative data from various synthetic procedures for phosphonium salts.

| Reactants (Molar Ratio) | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| PPh₃ : n-Butyl Bromide (1:1) | Ethanol | Anion Exchange Resin | Reflux | 24 h | 98.2% | [17] |

| PPh₃ : n-Butyl Bromide (1:1.02) | Ethanol | Anion Exchange Resin | Reflux | 28 h | 98.3% | [17] |

| PPh₃ : 1,4-Dibromobutane (2:1)* | Methanol | None | Reflux | 3 h | 90% | |

| PPh₃ : Alkyl Halide (1:4) | Acetonitrile | None | Reflux | 30 min | N/A** | [12] |

*Note: This ratio was used for the synthesis of the bis-phosphonium salt, highlighting the importance of stoichiometry. **Note: This reference describes a general procedure for ³¹P NMR analysis rather than focusing on isolated yield.

Conclusion

The formation of this compound is governed by the well-understood and reliable Sₙ2 mechanism. The reaction leverages the strong nucleophilicity of triphenylphosphine and the suitable electrophilic nature of 1,4-dibromobutane. By carefully selecting the solvent and controlling the stoichiometry to favor mono-alkylation, this versatile synthetic intermediate can be prepared in high yield. A thorough understanding of this mechanism and the rationale behind the experimental parameters is essential for researchers and scientists who rely on this compound for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

- making phosphonium salts. (2019). YouTube.

- Wittig Reaction. (2025). J&K Scientific LLC.

- Phosphonium Ylides Definition - Organic Chemistry Key Term. Fiveable.

- Wittig Reaction Chemistry: Precursors and Applications. Dakenchem.

- Preparation method and purposes containing an alkyl triphenyl phosphonium substituent quaternary alkylphosphonium salts. (CN107129511A). Google Patents.

- Show how Wittig reactions might be used to synthesize the following.... Pearson+.

- Wittig Reaction. (2023). Chemistry LibreTexts.

- This compound 98%. Sigma-Aldrich.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Triphenylphosponium salt preparation from an electron rich alkyl halide. ECHEMI.

- Process for the preparation of phosphonium salts. (EP0675130A2). Google Patents.

- Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. (2024). Chemistry LibreTexts.

- Ylide. Wikipedia.

- Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Pendidikan Kimia.

- Ylides & the Wittig Reaction | Carbon-Carbon Bond Formation Explained. (2021). YouTube.

- This compound 98%. Sigma-Aldrich.

- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts.

- Synthetic method for butyltriphenylphosphonium bromide. (CN105330696A). Google Patents.

- Organic CHEMISTRY. (2012). TSI Journals.

- This compound 98%. Sigma-Aldrich.

- Notes - Organic Syntheses Procedure. Organic Syntheses.

- Wittig Reaction. (2021). YouTube.

- Triphenylphosphine. Wikipedia.

- 2 - Organic Syntheses Procedure. Organic Syntheses.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (4-Bromobutyl)triphenylphosphonium 98 7333-63-3 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Ylide - Wikipedia [en.wikipedia.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN107129511A - Preparation method and purposes containing an alkyl triphenyl phosphonium substituent quaternary alkylphosphonium salts - Google Patents [patents.google.com]

- 16. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 17. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

Understanding the reactivity of phosphonium salts in organic chemistry

An In-depth Technical Guide to the Reactivity of Phosphonium Salts in Organic Chemistry

Introduction: The Central Role of Phosphorus in Synthetic Chemistry

In the vast toolkit of organic synthesis, phosphorus-based reagents occupy a position of profound importance. Among these, phosphonium salts—species characterized by a central, positively charged phosphorus atom bonded to four organic substituents—stand out for their versatility and pivotal role in some of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] These salts are not merely stable, isolable intermediates; they are the gateways to a rich field of reactivity, primarily through their conversion into highly nucleophilic phosphorus ylides or their function as activated intermediates in substitution reactions.

This guide provides an in-depth exploration of the synthesis, structure, and reactivity of phosphonium salts. We will dissect the causality behind their utility in cornerstone reactions such as the Wittig, Appel, and Mitsunobu reactions, providing field-proven insights for researchers, scientists, and professionals in drug development. The focus will be on mechanistic understanding, stereochemical control, and practical application, grounded in authoritative chemical principles.

The Phosphonium Salt: Structure, Stability, and Synthesis

A phosphonium salt is structurally defined by a tetrahedral phosphorus core bearing a formal positive charge.[1] The stability and reactivity of these salts are dictated by the nature of the four substituents (R groups) and the associated counter-anion (X⁻).

Synthesis: The Quaternization Reaction

The most direct and common route to phosphonium salts is the quaternization of a tertiary phosphine, typically triphenylphosphine (PPh₃), with an alkyl halide.[3][4] This reaction proceeds via a classic SN2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon of the alkyl halide.[5][6]

-

Causality: Triphenylphosphine is an excellent nucleophile due to the availability of the lone pair on the phosphorus atom. The SN2 pathway means the reaction is most efficient with less sterically hindered alkyl halides, such as primary and some secondary halides.[3][6] This initial step is fundamental, as it sets the stage for generating the crucial Wittig reagent.[1][7]

Experimental Protocol: Synthesis of a Generic Alkyltriphenylphosphonium Halide

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or DMF).

-

Addition of Alkyl Halide: Add the desired alkyl halide (1.0-1.2 eq) to the solution. The choice of solvent and temperature depends on the reactivity of the halide. For reactive halides like methyl iodide or benzyl bromide, the reaction may proceed at room temperature, while less reactive halides may require heating.[4][8]

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon). The phosphonium salt, which is often insoluble in the reaction solvent, will precipitate as a white solid.

-

Isolation: After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. Dry the resulting crystalline phosphonium salt under vacuum. The product is typically stable and can be stored for extended periods.[1]

The Phosphorus Ylide: The Engine of the Wittig Reaction

The primary reactivity of many phosphonium salts stems from their ability to be deprotonated at the carbon adjacent to the phosphorus atom, forming a phosphorus ylide (also known as a phosphorane).[9][10] An ylide is a neutral, zwitterionic species containing adjacent atoms with opposite formal charges.[6]

The acidity of the α-proton is significantly increased by the adjacent positively charged phosphorus, allowing for its removal by a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide.[6][11]

The resulting ylide is best described by two resonance structures: the ylide form, with a carbanion adjacent to a phosphonium cation, and the ylene form, featuring a phosphorus-carbon double bond (P=C).[3][12] The nucleophilic character of the ylide is concentrated on this carbon atom.[9]

Ylide Classification: A Dichotomy of Reactivity and Stereocontrol

The substituent attached to the nucleophilic carbon fundamentally dictates the ylide's stability, reactivity, and, crucially, the stereochemical outcome of the Wittig reaction.[11][13]

| Feature | Unstabilized Ylides | Stabilized Ylides |

| Substituent (R) | Alkyl, H | Electron-Withdrawing Group (EWG) e.g., -CO₂R, -C(O)R, -CN |

| Reactivity | High | Low (may not react with ketones)[11][14] |

| Stability | Low (often air and moisture sensitive) | High (can sometimes be isolated and stored)[11] |

| Base Required | Strong (e.g., n-BuLi, NaHMDS)[11] | Weaker (e.g., NaOEt, K₂CO₃, NaOH)[11] |

| Reaction Control | Kinetic | Thermodynamic (reversible initial addition) |

| Alkene Product | (Z)-Alkene (cis) with high selectivity[13][14] | (E)-Alkene (trans) with high selectivity[13][14] |

Key Transformations Driven by Phosphonium Intermediates

The true synthetic power of phosphonium salts is realized when they are employed in reactions that construct complex molecular architectures. Three reactions, in particular, have become indispensable in organic chemistry.

The Wittig Reaction: A Nobel-Winning Olefination

Discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), this reaction transforms aldehydes and ketones into alkenes by reacting them with a phosphorus ylide.[5] It is one of the most reliable methods for forming a carbon-carbon double bond with predictable stereochemistry.[15][16]

Mechanism: The modern consensus supports a mechanism involving a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[12][15]

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen simultaneously attacks the electrophilic phosphorus atom. This forms a four-membered ring intermediate called an oxaphosphetane.[12][17]

-

Retro-[2+2] Cycloaddition: The highly strained oxaphosphetane rapidly collapses. The P-O and C-C bonds are broken, while the new P=O and C=C bonds are formed.

-

Driving Force: The reaction is driven to completion by the formation of the extremely stable and high-energy triphenylphosphine oxide (TPPO) P=O double bond.[18]

Causality of Stereoselectivity:

-

Unstabilized Ylides: The reaction is under kinetic control. The cycloaddition is irreversible and proceeds through a puckered, early transition state that minimizes steric interactions, leading preferentially to the syn-oxaphosphetane, which decomposes to the (Z)-alkene .[13][19][20]

-

Stabilized Ylides: The initial cycloaddition is reversible. The system equilibrates to the more thermodynamically stable anti-oxaphosphetane to relieve steric strain between the substituents. This intermediate then decomposes to the (E)-alkene .[13][14][20]

Diagram: The Wittig Reaction Mechanism

Caption: Workflow of the Wittig reaction from ylide and carbonyl to alkene product.

Experimental Protocol: General Wittig Olefination

-

Ylide Generation: In a flame-dried, multi-neck flask under argon, suspend the appropriate alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath).

-

Base Addition: Slowly add a strong base (e.g., n-BuLi, 1.05 eq) dropwise via syringe. A distinct color change (often to deep red or orange for unstabilized ylides) indicates ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the cold ylide solution.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product contains the desired alkene and the byproduct, triphenylphosphine oxide (TPPO). Purification is typically achieved by flash column chromatography, as TPPO is highly polar.

The Appel Reaction: Mild Conversion of Alcohols to Alkyl Halides

The Appel reaction provides an efficient and remarkably mild method for converting primary and secondary alcohols into their corresponding alkyl chlorides or bromides.[21][22] It employs triphenylphosphine in combination with a tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).[18]